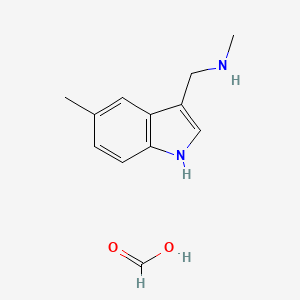

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate

Vue d'ensemble

Description

“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is a complex chemical compound with the CAS Number: 1185435-02-2 . It has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 .

Molecular Structure Analysis

The linear formula for “N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” is C11 H14 N2 . C H2 O2 . Unfortunately, detailed structural analysis is not available in the search results.Physical And Chemical Properties Analysis

“N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate” has a molecular weight of 220.27 . The linear formula for this compound is C11 H14 N2 . C H2 O2 . Unfortunately, detailed physical and chemical properties are not available in the search results.Applications De Recherche Scientifique

Thermal Energy Transport System

The study reviewed thermal energy transport systems using synthesis and decomposition reactions of methanol, highlighting the process of carbonylation of methanol to methyl formate followed by hydrogenolysis. This process demonstrates the potential for recovering wasted or unused discharged heat from industrial sources, focusing on the development of catalysts and liquid phase reactors for energy efficiency (Qiusheng Liu et al., 2002)(source).

Synthetic Processes for Methyl Formate

This review introduces six methods for methyl formate synthesis, including direct esteration and methanol carbonylation, with emphasis on research directions for improving reaction temperature, energy consumption, and yield. This highlights the industrial application and research interest in processes related to the synthesis of compounds like methyl formate (L. Feng, 2000)(source).

Methanol Reforming and Catalysts

The review focuses on Cu-based catalysts in methanol reforming for hydrogen production, discussing the kinetics and reaction mechanisms. It includes the study of surface interaction mechanisms with various adsorbates, shedding light on the complex chemistry involved in catalytic processes relevant to the compound's synthesis and applications (Siek-Ting Yong et al., 2013)(source).

Biochemical Pathways in Cancer Therapy

Indoleamine-2,3-dioxygenase (IDO) inhibitors have been studied for their role in cancer therapy, reflecting on the biochemical pathways that might intersect with the metabolism of indole-based compounds. Although not directly related to "N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate," the research on IDO inhibitors like 1-methyltryptophan provides insight into the broader context of indoleamine's physiological and therapeutic importance (S. Löb et al., 2009)(source).

Indole Synthesis in Organic Chemistry

The review presents a classification of all indole syntheses, offering a comprehensive framework for the preparation of indoles. This is directly relevant to understanding the synthetic pathways that could be applied to or derived from the synthesis of "N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate," highlighting the versatility and complexity of indole chemistry (D. Taber & Pavan K. Tirunahari, 2011)(source).

Orientations Futures

Propriétés

IUPAC Name |

formic acid;N-methyl-1-(5-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2.CH2O2/c1-8-3-4-11-10(5-8)9(6-12-2)7-13-11;2-1-3/h3-5,7,12-13H,6H2,1-2H3;1H,(H,2,3) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIXQJWNYSATGC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC=C2CNC.C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Methyl-1-(5-methyl-1H-indol-3-yl)methanamine formate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(4-Chlorobenzyl)piperazin-1-yl]propanoic acid dihydrochloride](/img/structure/B1452695.png)

![[2-(Phenoxymethyl)phenyl]methanamine hydrochloride](/img/structure/B1452696.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)cyclohexyl]cyclohexan-1-amine](/img/structure/B1452697.png)

![3-Cyclopropyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B1452701.png)